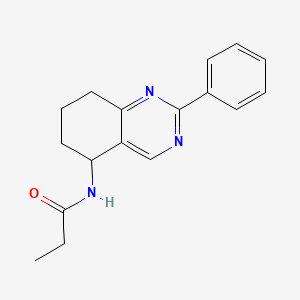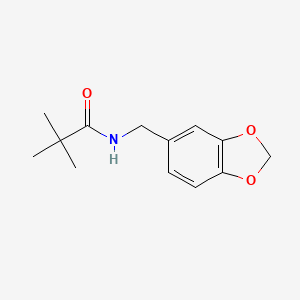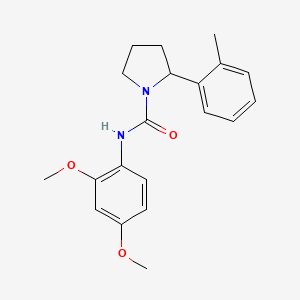
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, also known as PTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and neuroscience. PTQ belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases. Several studies have reported that this compound exhibits promising activity against cancer cells, as well as anti-inflammatory and analgesic effects.
This compound has also been studied for its potential applications in pharmacology and neuroscience. It has been reported to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Additionally, this compound has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
Wirkmechanismus
The exact mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been reported to enhance the release of acetylcholine in the hippocampus, which is thought to contribute to its cognitive-enhancing effects. Additionally, this compound has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects, as well as activity against cancer cells. Additionally, this compound has been shown to enhance cognitive function and memory, possibly through its modulation of the acetylcholine system in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit promising activity against cancer cells, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to enhance cognitive function and memory, which makes it a promising compound for the treatment of cognitive disorders.
One limitation of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to exhibit promising activity against cancer cells, it may also exhibit toxicity towards healthy cells. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One area of interest is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the potential toxicity of this compound towards healthy cells, as well as its efficacy in vivo.
Another area of interest is the investigation of the mechanism of action of this compound. Although this compound has been shown to enhance cognitive function and memory, the exact mechanism of action is not fully understood. Further studies are needed to investigate the role of the acetylcholine system in the cognitive-enhancing effects of this compound.
Finally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as pharmacology and neuroscience. This compound has been shown to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Further studies are needed to investigate the potential applications of this compound in these areas.
Synthesemethoden
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propionyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been reported to yield this compound with high purity and in good yields.
Eigenschaften
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-16(21)19-14-9-6-10-15-13(14)11-18-17(20-15)12-7-4-3-5-8-12/h3-5,7-8,11,14H,2,6,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSCPVSRBVZNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)

![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)
![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)